1-Chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene
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Overview
Description
1-Chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
The synthesis of 1-Chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
1-Chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s isothiocyanate group makes it useful in labeling and detecting biomolecules.
Medicine: Research is ongoing into its potential use in drug development due to its unique functional groups.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene involves its interaction with various molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The compound’s other functional groups may also participate in various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include:
1-Chloro-4-fluoro-2-nitrobenzene: Lacks the isothiocyanate and methoxy groups, making it less reactive in certain applications.
5-Fluoro-2-nitroanisole: Contains a methoxy group but lacks the isothiocyanate and chloro groups.
4-Isothiocyanato-2-nitroanisole: Similar structure but lacks the chloro and fluoro groups. The presence of multiple functional groups in 1-Chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene makes it unique and versatile for various applications.
Properties
CAS No. |
650598-07-5 |
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Molecular Formula |
C8H4ClFN2O3S |
Molecular Weight |
262.65 g/mol |
IUPAC Name |
1-chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C8H4ClFN2O3S/c1-15-8-6(11-3-16)5(10)2-4(9)7(8)12(13)14/h2H,1H3 |
InChI Key |
MLDVOHOERGDNML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)N=C=S |
Origin of Product |
United States |
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